molecular formula C10H19NO3 B7946694 (R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate CAS No. 1245648-17-2

(R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate

Cat. No. B7946694
CAS RN: 1245648-17-2
M. Wt: 201.26 g/mol
InChI Key: IVRNZSUSBWOSMV-MRVPVSSYSA-N
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Description

Synthesis Analysis

The most versatile synthetic methods reported in recent literature to access to 2H-pyrans involve valence isomerism between 2H-pyrans and 1-oxatrienes . The main restriction in the pattern of construction comes from the nature of the vinyl iodide, which had to have substituents at the vinyl and allylic positions to stabilize the 2H-pyran ring form by steric destabilization of the 1-oxatriene form .


Molecular Structure Analysis

The 2H-pyran ring constitutes a structural motif present in many natural products . It establishes an equilibrium with their opened isomeric forms . Fusion of a 2H-pyran to an aromatic ring confers stability to these heterocycles .


Chemical Reactions Analysis

The synthesis of 2H-pyrans involves various reactions such as oxa-electrocyclization, Knoevenagel, propargyl Claisen, and cycloisomerization .

Future Directions

The future directions in the research of compounds containing the 2H-pyran ring could involve the development of new synthetic methods to access 2H-pyrans, the study of their reactivity and stability, and the exploration of their biological activity .

properties

IUPAC Name

tert-butyl N-[(3R)-oxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-8-5-4-6-13-7-8/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRNZSUSBWOSMV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738185
Record name tert-Butyl (3R)-oxan-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245648-17-2
Record name tert-Butyl (3R)-oxan-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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